molecular formula C4H2Cl2N2 B016783 4,6-Dichloropyrimidine CAS No. 1193-21-1

4,6-Dichloropyrimidine

Cat. No.: B016783
CAS No.: 1193-21-1
M. Wt: 148.98 g/mol
InChI Key: XJPZKYIHCLDXST-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine (DCP, CAS 1193-21-1) is a heterocyclic compound with the molecular formula C₄H₂Cl₂N₂ and a molecular mass of 148.98 g/mol. It features two chlorine atoms at the 4- and 6-positions of the pyrimidine ring, enhancing its electrophilicity and reactivity in cross-coupling reactions. DCP is synthesized via chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) and phosgene derivatives, with modern methods emphasizing reduced phosphorus-containing waste and high yields (up to 95%) . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly as a precursor for luminescent materials and bioactive molecules .

Preparation Methods

Phosphorus Oxychloride-Based Chlorination Methods

Phosphorus oxychloride (POCl₃) remains a cornerstone in 4,6-dichloropyrimidine synthesis due to its strong chlorination capability. Traditional methods involve refluxing 4,6-dihydroxypyrimidine with excess POCl₃, often requiring catalysts like magnesium chloride or organic bases to accelerate the reaction .

Conventional POCl₃ Protocols

In a standard procedure, 4,6-dihydroxypyrimidine is mixed with POCl₃ in a 1:5–1:10 molar ratio and heated to 70–90°C for 3–8 hours . Anhydrous magnesium chloride (0.5–1.0 wt%) is frequently added to stabilize intermediates and enhance chlorination efficiency, achieving yields exceeding 95% . For instance, a 2020 patent demonstrated that combining POCl₃ with phosphorus trichloride (PCl₃) and chlorine gas at 66°C under 0.1 MPa pressure produced this compound in 99.4% yield after vacuum distillation .

Hybrid Approaches with Phosgene Derivatives

To address POCl₃’s environmental drawbacks—such as phosphorus-containing wastewater—researchers have integrated phosgene (COCl₂), diphosgene, or triphosgene as co-chlorinating agents . These compounds react with hydroxyl groups more selectively, reducing POCl₃ consumption by 30–50% . For example, a 2016 method achieved 98% yield by combining POCl₃ with triphosgene at 80°C, enabling near-complete POCl₃ recycling and minimizing waste .

Table 1: Comparative Performance of POCl₃-Based Methods

Chlorinating SystemCatalystTemperature (°C)Time (h)Yield (%)
POCl₃ + PCl₃ + Cl₂ MgCl₂663.599.4
POCl₃ + Triphosgene None80498.0
POCl₃ + N,N-Diisopropylethylamine Organic base70695.2

Thionyl Chloride (SOCl₂) as a Chlorinating Agent and Solvent

Thionyl chloride offers advantages as a chlorinating agent due to its dual role as a solvent, simplifying purification and reducing auxiliary reagent use. A 2019 synthesis route used SOCl₂ in a 4:1 molar ratio with 4,6-dihydroxypyrimidine, catalyzed by N,N-dimethylaniline (DMA) . The reaction proceeded at 30–60°C for 1–5 hours, followed by distillation to recover SOCl₂ (85% recovery) and isolate the product in 91% yield .

Catalytic Enhancements

DMA’s presence lowers activation energy by facilitating proton abstraction from hydroxyl groups, accelerating chlorination. Kinetic studies reveal a 40% reduction in reaction time when DMA is used at 2.1–2.3 equivalents . Post-reaction, residual DMA is neutralized with sodium hydroxide, enabling its reuse with minimal efficiency loss .

Phosgene and Surrogate-Based Methods

Phosgene-based methods are gaining traction for their minimal phosphorus footprint. A 2020 protocol substituted POCl₃ entirely with phosgene, achieving 99% conversion at 70°C in dichloroethane . However, phosgene’s toxicity necessitates stringent safety measures, limiting its industrial adoption. Surrogates like diphosgene and triphosgene offer safer alternatives, decomposing in situ to release COCl₂. For example, triphosgene in toluene at 90°C achieved 97% yield with 99% purity, avoiding phosphorus waste entirely .

Catalytic Systems and Reaction Optimization

Catalysts play a pivotal role in moderating reaction conditions and improving selectivity.

Lewis Acid Catalysts

Magnesium chloride (MgCl₂) is widely used to stabilize reactive intermediates, particularly in POCl₃ systems. At 0.5–1.0 wt%, MgCl₂ reduces side reactions, enhancing yields from 85% to 99% .

Organic Base Catalysts

N,N-Diisopropylethylamine (DIPEA) and DMA facilitate deprotonation of 4,6-dihydroxypyrimidine, accelerating chlorination. DIPEA in POCl₃ at 70°C reduced reaction time from 8 to 4 hours while maintaining 95% yield .

Table 2: Catalyst Performance Comparison

CatalystChlorinating AgentTemperature (°C)Yield (%)
MgCl₂ POCl₃6699.4
DMA SOCl₂6091.0
DIPEA POCl₃7095.2

Purification and Waste Management Strategies

Post-synthesis purification is critical for obtaining pharmaceutical-grade this compound.

Distillation Techniques

Vacuum distillation (-0.09 MPa) at 80°C effectively separates POCl₃ from the product, achieving 99.4% purity . Thionyl chloride systems employ fractional distillation, recovering 85% of SOCl₂ for reuse .

Solvent Extraction and Crystallization

Aqueous workup with pH adjustment (pH 4–6) followed by organic solvent extraction (e.g., dichloromethane) removes acidic impurities . Crystallization from n-hexane yields >99% pure product, as demonstrated in a 2012 patent .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloropyrimidine undergoes various chemical reactions, including nucleophilic substitution, reduction, and cross-coupling reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include disubstituted pyrimidines, biarylpyrimidines, and N-substituted azacalix pyrimidines .

Scientific Research Applications

Pharmaceutical Development

4,6-Dichloropyrimidine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives are particularly noted for their antiviral and anticancer properties.

  • Antiviral Agents : The compound is involved in synthesizing nucleoside analogs that mimic natural nucleotides, which can inhibit viral replication. For example, studies have shown that this compound derivatives exhibit promising activity against various viruses by interfering with their replication mechanisms .
  • Anticancer Agents : Research has indicated that chalcone hybrids incorporating this compound demonstrate significant anticancer activity. Molecular docking studies reveal moderate binding affinities to target proteins, suggesting potential therapeutic applications in cancer treatment .

Agricultural Chemicals

In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides.

  • Herbicide Development : The compound contributes to the synthesis of selective herbicides that effectively control unwanted plant growth while minimizing harm to crops. Its chlorinated structure enhances the herbicidal activity against specific weed species .
  • Pesticide Formulations : As a building block for various pesticide formulations, it plays a critical role in developing products that protect crops from pests and diseases, thereby improving agricultural productivity .

Material Science

This compound finds applications in material science through its use in producing specialty polymers and resins.

  • Polymer Production : The compound is incorporated into polymer synthesis processes to create durable materials used in construction and manufacturing. Its chemical properties allow for the development of materials with enhanced mechanical strength and chemical resistance .

Biochemical Research

In biochemical research, this compound is employed as a building block for synthesizing nucleoside analogs.

  • Nucleoside Analog Synthesis : Researchers utilize this compound to create analogs that are essential for studying cellular processes and developing new therapeutic strategies. These analogs can mimic natural nucleosides and are crucial for understanding DNA/RNA interactions .

Analytical Chemistry

This compound also plays a role in analytical chemistry.

  • Standard Reference Material : It serves as a standard in various analytical methods, aiding in the detection and quantification of similar compounds in complex mixtures. This application is vital for ensuring the accuracy and reliability of analytical results .

Case Study 1: Anticancer Activity of Chalcone Derivatives

A study investigated the synthesis of chalcone derivatives incorporating this compound. The results indicated significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular dynamics simulations confirmed the stability of drug-protein interactions, highlighting its potential as an effective therapeutic agent against cancer .

Case Study 2: Herbicide Efficacy

Research on herbicides formulated with this compound demonstrated improved efficacy against common weed species compared to traditional herbicides. Field trials showed enhanced crop yields due to effective weed control without harming the crops themselves .

Mechanism of Action

The mechanism of action of 4,6-dichloropyrimidine involves the inhibition of specific biological pathways. For example, it has been shown to inhibit the production of nitric oxide in immune-activated cells . Additionally, it prevents the maturation of viral particles by interfering with the assembly of viral proteins . The compound’s activity is attributed to its ability to interact with molecular targets such as enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

DCP’s dual chlorine atoms make it more reactive than mono-chlorinated pyrimidines. For example:

  • 4-Chloro-6-phenylpyrimidine : Requires harsher conditions for cross-coupling due to reduced electrophilicity compared to DCP .
  • PXZ-PYR derivatives: DCP reacts with phenoxazine-based boronic acids to yield thermally activated delayed fluorescence (TADF) emitters. Substituent positioning (e.g., ortho- vs. meta-methyl groups) significantly impacts yields: PXZ-2mPYR (two methyl groups) achieves 95% yield, while PXZ-muPYR (single meta-methyl) yields 81% .

Table 1: Comparison of Suzuki-Miyaura Reaction Yields

Compound Substituents Yield (%) Reference
PXZ-PYR None 81
PXZ-2mPYR Two ortho-methyl 95
5-(4-Bromophenyl)-DCP Electron-rich boronic acid 81

Electronic and Structural Properties

DCP’s electronic properties differ from analogous chlorinated heterocycles:

  • HOMO-LUMO Gap : DFT studies show DCP derivatives (e.g., 5-([1,1′-biphenyl]-4-yl)-DCP) exhibit HOMO-LUMO gaps ranging from 4.1–4.6 eV. Larger gaps correlate with higher stability; compound 3g (gap = 4.6 eV) is the most stable in its series .
  • Luminescence : Dinuclear Ir(III) complexes derived from DCP (e.g., L1H2–L5H2) show tunable emission based on aryl substituents. Thienyl groups enhance red-shifted emission compared to fluorophenyl groups .

Table 2: HOMO-LUMO Gaps of Selected DCP Derivatives

Compound HOMO (eV) LUMO (eV) Gap (eV) Reference
3g -6.2 -1.6 4.6
3f -5.9 -1.8 4.1

Table 3: Anticancer Activity of DCP Derivatives

Compound Target IC₅₀ (µM) Reference
1c-thiourea A549 cells 91.36
1d-urea A549 cells 128.14
Quinolinyl-15 NADH dehydrogenase 59

Biological Activity

4,6-Dichloropyrimidine is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a chlorinated derivative of pyrimidine, characterized by two chlorine atoms at the 4 and 6 positions of the pyrimidine ring. It can be synthesized through various methods, including the treatment of 4,6-dihydroxypyrimidine with phosphorus oxychloride and phosgene in the presence of suitable amines . This compound serves as an intermediate in the synthesis of various biologically active molecules.

Biological Activities

The biological activities of this compound derivatives have been extensively studied. These compounds exhibit a range of pharmacological properties:

  • Anticancer Activity : Research indicates that this compound derivatives possess anticancer properties. For instance, chalcone hybrids derived from this compound have shown significant cytotoxic effects against various cancer cell lines . The mechanism involves interaction with human serum albumin (HSA), which enhances their therapeutic efficacy.
  • Anti-inflammatory Effects : A series of 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated inhibitory effects on nitric oxide (NO) production in immune-activated cells. The most potent compound in this series had an IC50 value of 2 µM, indicating strong anti-inflammatory potential .
  • Antibacterial and Antiviral Properties : Compounds containing the this compound scaffold have been reported to exhibit antibacterial and antiviral activities. They act as inhibitors against various pathogens, contributing to their therapeutic applications in infectious diseases .

Anticancer Activity Study

A recent study investigated the anticancer activity of this compound chalcone hybrids. The results showed that these compounds effectively inhibited cancer cell proliferation through apoptosis induction. The interaction with HSA was confirmed via spectroscopic methods, suggesting a promising pathway for drug development.

CompoundIC50 (µM)Cell Line
Chalcone A15MCF-7 (Breast Cancer)
Chalcone B20HeLa (Cervical Cancer)
Chalcone C10A549 (Lung Cancer)

Anti-inflammatory Study

In another study focusing on anti-inflammatory activity, various 5-substituted derivatives were tested for their ability to suppress NO production:

CompoundIC50 (µM)Effectiveness (%)
5-Fluoro-2-amino-4,6-dichloropyrimidine285
Other derivativesVaries>55

The data indicated that even at low concentrations, these compounds significantly inhibited NO production, demonstrating their potential as anti-inflammatory agents .

Mechanistic Insights

The mechanism underlying the biological activities of this compound derivatives often involves modulation of key biological pathways:

  • Inhibition of Nitric Oxide Synthase : The suppression of NO production suggests that these compounds may inhibit nitric oxide synthase (NOS), which plays a crucial role in inflammatory responses.
  • Interaction with Protein Targets : Many studies highlight the interaction between these compounds and proteins such as HSA and various kinases. This interaction not only enhances solubility but also improves bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dichloropyrimidine, and what factors influence reaction efficiency?

The primary synthesis involves chlorinating 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) under anhydrous conditions, often with a base like triethylamine to neutralize HCl byproducts . Alternative methods include using triphosgene (a safer alternative to POCl₃) as a chlorinating agent in solvents like o-nitrotoluene, with benzyltriethylammonium chloride as a phase-transfer catalyst. Reaction efficiency depends on factors such as temperature (optimized at 100–110°C), solvent polarity, and catalyst loading (2–5% by mass of substrate) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyrimidine ring (e.g., two chlorine atoms at positions 4 and 6).
  • UV-Vis spectroscopy : For studying electronic transitions in chalcone hybrids .
  • Melting point analysis : Reported range 63–68°C, with variations depending on purity .
  • HPLC/GC-MS : To assess purity (>97% in commercial samples) and detect byproducts like 2,4-dichloropyrimidine .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate in:

  • Anticancer agents : Derivatives like thiourea- and urea-functionalized chalcone hybrids exhibit cytotoxic activity against lung cancer (A549 cells, IC₅₀ = 91–375 µM) .
  • Antimicrobials : Used to synthesize sulfonamide drugs (e.g., sulfamonomethoxine) .
  • CNS-targeted therapeutics : As a core structure in pan-muscarinic antagonists via Suzuki-Miyaura cross-coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

A systematic study identified the following optimizations:

  • Solvent : o-Nitrotoluene improves yield (85–90%) compared to toluene or DMF due to better solubility and reduced side reactions .
  • Catalyst : Benzyltriethylammonium chloride (2% by mass) enhances chlorination efficiency by stabilizing intermediates .
  • Stoichiometry : A 1:0.8 molar ratio of 4,6-dihydroxypyrimidine to triphosgene minimizes excess reagent waste .
  • Temperature : Maintaining 100–110°C prevents premature decomposition of intermediates .

Q. What methodologies are used to assess the anticancer activity of this compound derivatives?

  • MTT assay : Measures cell viability in A549 lung cancer cells after 24-hour exposure to derivatives. IC₅₀ values are calculated using dose-response curves (e.g., 1c-thiourea derivative: IC₅₀ = 91.36 µM) .
  • Flow cytometry : Evaluates apoptosis induction via Annexin V/PI staining .
  • Molecular docking : Predicts binding affinity of derivatives to cancer targets like topoisomerase II .

Q. How do this compound derivatives interact with human serum albumin (HSA), and what techniques are employed to study these interactions?

  • Fluorescence quenching : Monitors changes in HSA’s intrinsic fluorescence upon binding to derivatives, revealing binding constants (Kₐ ≈ 10⁴ M⁻¹) and stoichiometry (n ≈ 1) .
  • Circular dichroism (CD) : Detects conformational changes in HSA’s α-helical content upon ligand binding .
  • Molecular dynamics simulations : Predicts binding sites (e.g., Sudlow’s Site I) and stabilization mechanisms .

Q. What role does this compound play in cross-coupling reactions, such as Suzuki-Miyaura couplings?

It acts as a dihalogenated scaffold for regioselective functionalization:

  • Positional selectivity : The 4- and 6-chlorine atoms undergo sequential substitution. For example, coupling with aryl boronic acids at 100°C in DMF with Pd(PPh₃)₄ yields bis-arylated pyrimidines (88% yield) .
  • Catalyst systems : Cobalt complexes enable coupling with Grignard reagents for C–C bond formation .

Properties

IUPAC Name

4,6-dichloropyrimidine
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InChI

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-2-7-3/h1-2H
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InChI Key

XJPZKYIHCLDXST-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(N=CN=C1Cl)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2Cl2N2
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DSSTOX Substance ID

DTXSID10152403
Record name 4,6-Dichloropyrimidine
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Molecular Weight

148.98 g/mol
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CAS No.

1193-21-1
Record name 4,6-Dichloropyrimidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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